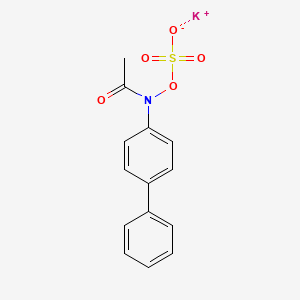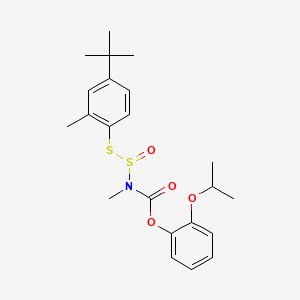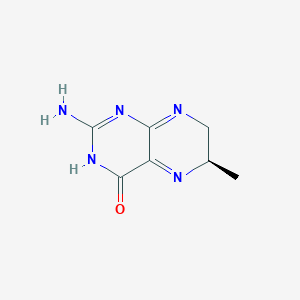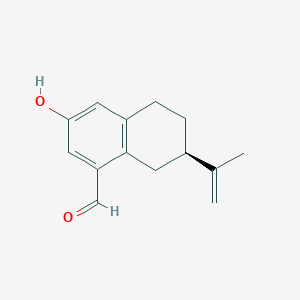
(2S)-2-Methyl-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylacetoacetate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and chemicals. The compound is known for its role in organic synthesis, particularly in the formation of alpha-substituted acetoacetic esters and cyclic compounds.
Preparation Methods
Alpha-Methylacetoacetate can be synthesized through several methods. One common method involves the esterification of methanol with diketene. The reaction is typically catalyzed by sulfuric acid, and the process involves heating methanol to its boiling point before adding diketene dropwise. The reaction mixture is then cooled, and the product is purified through distillation .
Another method involves the methoxycarbonylation of acetone with dimethyl carbonate in the presence of alkali-promoted magnesium oxide catalysts. This method has been shown to be effective, with potassium being the most effective promoter .
Chemical Reactions Analysis
Alpha-Methylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-Methylacetoacetate has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Methylacetoacetate involves its role as an intermediate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in various chemical transformations.
Comparison with Similar Compounds
Alpha-Methylacetoacetate is similar to other acetoacetate esters, such as methyl acetoacetate and ethyl acetoacetate. it is unique in its specific reactivity and applications. For example, methyl acetoacetate is more commonly used in industrial applications, while alpha-Methylacetoacetate is often preferred in specific synthetic routes due to its unique properties .
Similar compounds include:
- Methyl acetoacetate
- Ethyl acetoacetate
- Acetylacetone
- Diketene
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Properties
CAS No. |
76652-88-5 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(2S)-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
GCXJINGJZAOJHR-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)C)C(=O)O |
Canonical SMILES |
CC(C(=O)C)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)



![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)





![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)



